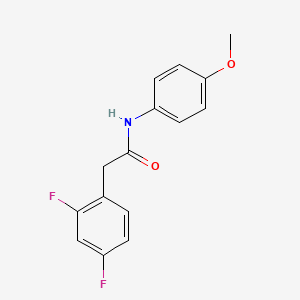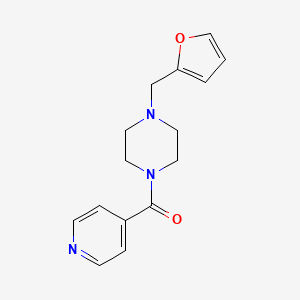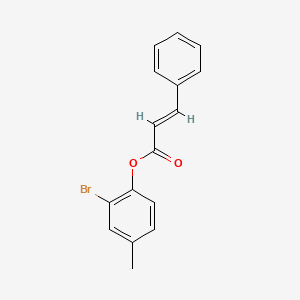![molecular formula C24H29N7O B5587715 4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)
4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions including the use of ester ethoxycarbonylhydrazones with primary amines to produce triazole derivatives with antimicrobial activities (Bektaş et al., 2010). Additionally, methodologies for creating triazine analogues that exhibit antimicrobial and antituberculosis properties have been developed, highlighting the versatility of such compounds in synthetic chemistry (Patel et al., 2012).
Molecular Structure Analysis
The molecular structure of related triazine derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy. For instance, the molecular structure of a tert-butyl piperazine-carboxylate derivative showcases the typical chair conformation of the piperazine ring and the dihedral angles between the quinoline and pyrimidine rings, which could be indicative of the spatial arrangement in similar compounds (Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of triazine compounds often include nucleophilic substitution reactions and cyclization steps. These processes are pivotal in generating compounds with desired functional groups and biological activities. For instance, the synthesis of novel triazine analogues with antimicrobial and antimycobacterial activity illustrates the strategic incorporation of piperazinyl and piperidinyl functionalities via nucleophilic substitution reactions (Patel et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study detailed the synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities. These derivatives were synthesized from various primary amines and tested against microorganisms, showcasing moderate to good antimicrobial activities (Bektaş et al., 2010).
Anticancer Activity
Research into N-methyl-4-(4-methoxyanilino)quinazolines revealed their potential as novel anticancer agents through the induction of apoptosis. The study explored the structure-activity relationship of the quinazoline ring, identifying several potent compounds (Sirisoma et al., 2010).
Novel Synthesis Approaches
Another investigation described multiparallel amenable syntheses of quinolone and quinoline-2-carboxylic acid derivatives, identifying potent 5HT1B antagonists. This study demonstrates the versatility of these chemical frameworks for late-stage diversification, highlighting their pharmacological potential (Horchler et al., 2007).
Antimicrobial Agent Synthesis
The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives was undertaken to evaluate their potential as antimicrobial agents. These compounds exhibited antibacterial and antifungal activities, underscoring the therapeutic potential of similar chemical structures (Holla et al., 2006).
Synthesis and Evaluation of Antimicrobial Agents
A novel series of thiazolidinone derivatives, with structural components similar to the query compound, were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This research contributes to the understanding of the antimicrobial potential of such compounds (Patel et al., 2012).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-32-20-10-8-19(9-11-20)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-4-6-18-5-2-3-7-21(18)31/h2-3,5,7-11H,4,6,12-17H2,1H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRILPZBHVZVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)


![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)


![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)